SPDP-PEG3-NHS ester

Description

Properties

Molecular Formula |

C21H29N3O8S2 |

|---|---|

Molecular Weight |

515.6 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C21H29N3O8S2/c25-17(7-16-33-34-18-3-1-2-8-23-18)22-9-11-30-13-15-31-14-12-29-10-6-21(28)32-24-19(26)4-5-20(24)27/h1-3,8H,4-7,9-16H2,(H,22,25) |

InChI Key |

RAWBJJSJJQXTMI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

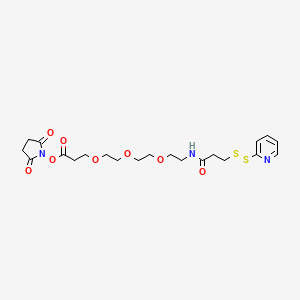

SPDP-PEG3-NHS ester chemical structure and mechanism

Advanced Bioconjugation Strategies: Structural Analysis, Mechanism, and Application Protocols [1]

Executive Summary

The SPDP-PEG3-NHS ester represents a third-generation heterobifunctional crosslinker designed to overcome the hydrophobicity limitations of legacy reagents (e.g., SPDP, LC-SPDP).[1] By integrating a discrete polyethylene glycol (PEG) spacer between the amine-reactive N-hydroxysuccinimide (NHS) ester and the thiol-reactive pyridyldithio group, this reagent enables the synthesis of soluble, cleavable antibody-drug conjugates (ADCs) and protein-protein complexes.[1][2]

This guide serves as a technical manual for researchers requiring precise control over bioconjugation stoichiometry, solubility, and intracellular payload release.

Chemical Architecture & Functional Components[1][2][3][4][5][6]

The efficacy of SPDP-PEG3-NHS ester lies in its tripartite structure, designed to address specific challenges in bioconjugation: solubility , reactivity , and reversibility .[1]

Structural Breakdown

-

NHS Ester (N-hydroxysuccinimide): The "targeting" end.[1][2][3][4] It reacts efficiently with primary amines (

) found on Lysine residues and the N-terminus of proteins to form stable amide bonds.[1] -

PEG3 Spacer (Polyethylene Glycol): A hydrophilic bridge (~16 Å length).[1] Unlike carbon-chain spacers (e.g., the 6-carbon chain in LC-SPDP), the PEG unit disrupts hydrophobic interactions, preventing the aggregation of labeled proteins—a critical failure mode in ADC development.[1]

-

Pyridyldithio Group: The "payload" or "activation" end. It serves two functions:

-

Conjugation: Reacts with free sulfhydryls (

) via disulfide exchange.[1] -

Cleavage: The resulting disulfide bond is susceptible to reduction by intracellular glutathione (GSH), allowing for payload release within the cytosol.

-

Structural Visualization

The following diagram illustrates the linear connectivity and functional domains of the molecule.

Figure 1: Functional topology of SPDP-PEG3-NHS ester.[1] The PEG3 spacer isolates the reactive termini, enhancing solubility.

Mechanistic Action

The conjugation process follows a logical two-step sequence. Understanding the causality in these steps is vital for troubleshooting low yields.

Step 1: Amine Activation (NHS Reaction)

The NHS ester undergoes nucleophilic attack by a primary amine on the target protein (pH 7.0–8.0). This releases N-hydroxysuccinimide as a byproduct.[1]

-

Critical Constraint: Hydrolysis.[2][5][6] The NHS ester competes with water. At pH > 8.5, hydrolysis dominates, deactivating the reagent before conjugation occurs.

Step 2: Thiol Conjugation (Disulfide Exchange)

The modified protein (now carrying the pyridyldithio group) is reacted with a sulfhydryl-containing molecule (e.g., a cysteine-engineered drug or a reduced antibody).[1]

-

Mechanism: The incoming thiol attacks the disulfide bond, displacing pyridine-2-thione .[1]

-

Self-Validation: The release of pyridine-2-thione is the core verification step.[1] This byproduct absorbs strongly at 343 nm (Extinction Coefficient:

), allowing real-time quantification of the reaction progress.[1]

Pathway Diagram

Figure 2: Reaction pathway. Note the release of Pyridine-2-thione as a quantifiable byproduct.[1][4][7][8]

Physicochemical Comparison: Why PEG3?

The selection of SPDP-PEG3 over standard SPDP is not arbitrary; it is a decision based on hydrodynamic properties.

Table 1: Comparative Analysis of SPDP Variants

| Feature | Standard SPDP | LC-SPDP | SPDP-PEG3-NHS |

| Spacer Type | None (Short Carbon) | 6-Carbon Chain | Polyethylene Glycol (PEG3) |

| Spacer Length | 6.8 Å | 15.7 Å | ~16.0 Å |

| Hydrophobicity | High | High | Low (Hydrophilic) |

| Solubility | Requires DMSO/DMF | Requires DMSO/DMF | Water Soluble (mostly) |

| Aggregation Risk | High (esp.[1] with high DAR*) | Moderate | Low |

| Cleavability | Yes (Disulfide) | Yes (Disulfide) | Yes (Disulfide) |

*DAR: Drug-to-Antibody Ratio[1]

Expert Insight: When conjugating hydrophobic payloads (e.g., maytansinoids) to antibodies, the cumulative hydrophobicity often precipitates the protein. The PEG3 spacer acts as a "solubility shield," maintaining the hydrodynamic radius of the conjugate.

Experimental Protocol (Self-Validating)

This protocol is optimized for conjugating a protein (Antibody) with a thiol-containing small molecule.[1]

Reagents & Buffers[2][7][9]

-

Modification Buffer: PBS (pH 7.2) + 1mM EDTA. Note: EDTA is mandatory to prevent metal-catalyzed oxidation of thiols.[1]

-

Stock Solution: Dissolve SPDP-PEG3-NHS in anhydrous DMSO to 20 mM immediately before use. Do not store.

Workflow

Step 1: Protein Activation [1]

-

Dilute protein to 2–5 mg/mL in Modification Buffer.

-

Add 10–20 fold molar excess of SPDP-PEG3-NHS stock to the protein.[1]

-

Incubate for 30–60 minutes at Room Temperature (RT).

-

Purification: Remove excess crosslinker using a Desalting Column (e.g., Zeba Spin) equilibrated with Modification Buffer. Failure to remove excess NHS ester will result in crosslinking the payload to itself.

Step 2: Quantification (The Checkpoint)

-

Take an aliquot of the modified protein.

-

Add DTT (final 10 mM) to cleave the pyridine-2-thione.[1]

-

Calculate Molar Ratio (MR) using

.[1]-

Target: 3–5 pyridyldithio groups per antibody.

-

Step 3: Conjugation

-

Add the thiol-containing payload (molar excess based on the MR calculated in Step 2).

-

Incubate overnight at 4°C or 2 hours at RT.

-

Validation: Monitor the release of pyridine-2-thione at 343 nm. The increase in absorbance correlates directly to the number of bonds formed.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Pyridyldithio Incorporation | Hydrolysis of NHS ester | Ensure buffers are amine-free (no Tris/Glycine). Use fresh DMSO stock. |

| Precipitation during reaction | Payload hydrophobicity | Decrease DAR target.[1] Ensure PEG3 variant is actually used (verify MW ~515 Da). |

| No release of Pyridine-2-thione | Oxidized thiols on payload | Reduce payload with TCEP/DTT, then purify before adding to the activated protein. |

| High Background at 343 nm | Incomplete desalting | Ensure thorough removal of free SPDP before adding the thiol payload. |

References

-

Thermo Fisher Scientific. SPDP Crosslinkers User Guide. Retrieved from [1]

-

BroadPharm. SPDP-PEG3-NHS Ester Product Data. Retrieved from [1]

-

Vector Laboratories. SPDP-dPEG®4-NHS ester: Hydrophilic Crosslinking.[1][3] Retrieved from [1][3]

-

MedChemExpress. SPDP-PEG36-NHS ester ADC Linker Mechanism. Retrieved from [1]

Sources

- 1. Pyrithione - Wikipedia [en.wikipedia.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. What is SPDP Crosslinker? | AxisPharm [axispharm.com]

- 5. rsc.org [rsc.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. precisepeg.com [precisepeg.com]

SPDP-PEG3-NHS ester molecular weight and CAS number

Precision Bioconjugation for ADCs and Protein Crosslinking

Executive Summary

SPDP-PEG3-NHS ester is a heterobifunctional crosslinker designed to overcome the hydrophobicity limitations of legacy reagents like SPDP or LC-SPDP. By incorporating a precise polyethylene glycol (PEG) spacer (n=3), this reagent enhances the water solubility of the resulting conjugate while maintaining a discrete, short spacer length (approx. 16–20 Å) that prevents aggregation without compromising steric availability.

This guide provides a definitive technical breakdown of SPDP-PEG3-NHS ester, focusing on its physicochemical properties, reaction kinetics, and a field-validated protocol for antibody-drug conjugate (ADC) generation and protein-protein crosslinking.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The distinction between PEG chain lengths is critical in assay reproducibility. Many protocols conflate PEG3 and PEG4 variants. The data below specifically characterizes the PEG3 variant.

| Property | Specification |

| Chemical Name | SPDP-PEG3-NHS Ester |

| IUPAC Name | 3-(2-(2-(3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy)ethoxy)ethoxy)-N-(2-(pyridin-2-yldisulfanyl)ethyl)propanamide |

| CAS Number | 1433996-79-2 |

| Molecular Weight | 515.6 g/mol |

| Molecular Formula | C₂₁H₂₉N₃O₈S₂ |

| Spacer Length | ~16.0 Å (Atom-to-atom) |

| Solubility | Soluble in DMSO, DMF, DMA.[1] Limited solubility in water (hydrolysis risk). |

| Reactive Groups | NHS Ester: Reacts with primary amines (-NH₂)2-Pyridyldithio: Reacts with sulfhydryls (-SH) |

Critical Note on CAS Numbers: Do not confuse this with SPDP-PEG4-NHS (CAS: 1334177-95-5, MW: 559.7). The PEG3 variant offers a slightly tighter crosslinking distance, which is advantageous for intramolecular stabilization or FRET pair conjugation.

Mechanism of Action

The utility of SPDP-PEG3-NHS lies in its dual reactivity, allowing for controlled, two-step conjugation.

-

Amine Activation (NHS Ester): The N-hydroxysuccinimide (NHS) ester reacts with primary amines (Lysine residues, N-terminus) at pH 7.0–8.0 to form a stable amide bond. This reaction releases NHS as a byproduct.

-

Kinetics: Competitive hydrolysis occurs in aqueous buffers. The half-life of the NHS ester is ~4–5 hours at pH 7.0 but drops to <10 minutes at pH 8.6.

-

-

Thiol Conjugation (Pyridyldithio): The 2-pyridyldithio group reacts with free sulfhydryls via disulfide exchange. This releases pyridine-2-thione, a chromophore that absorbs strongly at 343 nm.

-

Self-Validation: The release of pyridine-2-thione allows for real-time quantification of the conjugation efficiency (Molar Extinction Coefficient: 8,080 M⁻¹cm⁻¹).

-

Visualizing the Reaction Pathway

Figure 1: The two-step conjugation mechanism.[2] Step 1 targets amines; Step 2 targets thiols, releasing a quantifiable byproduct.

Validated Experimental Protocol

This protocol is optimized for conjugating an antibody (IgG) to a thiol-containing small molecule or protein.

Materials Required[2][4][6][7][8][9][10][11][12][13]

-

Buffer A (Conjugation): PBS (100 mM Phosphate, 150 mM NaCl), pH 7.2–7.5, EDTA (2-5 mM). Strictly amine-free.

-

Stock Solvent: Anhydrous DMSO or DMF.

-

Desalting Column: Zeba Spin or PD-10 (MWCO 7 kDa).

Step 1: Preparation of SPDP-PEG3-NHS Stock

-

Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation (hydrolysis risk).[3][4]

-

Dissolve SPDP-PEG3-NHS in anhydrous DMSO to a concentration of 10–20 mM .

-

Calculation: For 1 mg of reagent (MW 515.6), add ~97 µL DMSO for 20 mM.

-

Step 2: NHS Ester Reaction (Amine Labeling)

-

Prepare the antibody in Buffer A at 2–5 mg/mL.

-

Add the SPDP-PEG3-NHS stock solution to the antibody.

-

Molar Ratio: Use a 10–20 fold molar excess of reagent over antibody.

-

Example: For 1 mL of IgG (150 kDa) at 2 mg/mL, you have 13.3 nmol of IgG. Add 266 nmol of reagent (approx. 13.3 µL of 20 mM stock).

-

-

Incubate for 30–60 minutes at room temperature or 2 hours on ice.

-

Purification (Crucial): Remove excess unreacted reagent using a desalting column equilibrated with Buffer A. This prevents the unreacted NHS ester from hydrolyzing and contaminating the next step.

Step 3: Assessment of SPDP Incorporation (The "Check Point")

Before proceeding, verify the number of SPDP linkers attached.

-

Take an aliquot of the modified antibody.

-

Add DTT (final 10 mM) to cleave the pyridine-2-thione group.

-

Measure Absorbance at 343 nm after 15 minutes.[2]

-

Calculate Molar Ratio (MR):

Target: 3–5 linkers per antibody for optimal stability/activity balance.

Step 4: Conjugation to Thiol-Target

-

Mix the SPDP-modified antibody with the thiol-containing molecule (Drug/Protein B).

-

Ratio: Use 1.5–3 equivalents of Thiol-Target per SPDP group.

-

-

Incubate overnight at 4°C or 2 hours at Room Temperature.

-

Monitor the release of pyridine-2-thione (A343) to track reaction progress.[5]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Efficiency | Hydrolysis of NHS ester | Ensure DMSO is anhydrous. Do not store stock solutions. Verify buffer pH is < 8.0. |

| Protein Precipitation | Over-modification | Reduce the molar excess of SPDP reagent (e.g., drop from 20x to 10x). |

| No A343 Signal | Oxidized Thiols | Ensure the target molecule's thiols are reduced. Treat with TCEP, then remove TCEP before conjugation. |

| Aggregation | Hydrophobic Linker | Confirm you are using the PEG3 variant (CAS 1433996-79-2), not the hydrocarbon SPDP. |

Workflow Visualization

Figure 2: Step-by-step workflow for generating stable bioconjugates using SPDP-PEG3-NHS.

Storage and Handling

-

Storage: -20°C, desiccated.

-

Stability: The NHS ester is moisture-sensitive.[4] Once dissolved in aqueous buffer, it must be used immediately. The solid form is stable for >12 months if kept dry.

-

Safety: Work in a fume hood when handling DMSO stocks.

References

-

PubChem . Compound Summary: SPDP-PEG4-NHS ester (CAS 1334177-95-5).[6] (For structural comparison). Retrieved from [Link]

Sources

- 1. Acid-PEG3-NHS ester | C14H21NO9 | CID 102514762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. broadpharm.com [broadpharm.com]

- 5. broadpharm.com [broadpharm.com]

- 6. SPDP-PEG4-NHS ester | C23H33N3O9S2 | CID 51341022 - PubChem [pubchem.ncbi.nlm.nih.gov]

SPDP-PEG3-NHS ester heterobifunctional crosslinker properties

Optimizing Bioconjugation with PEGylated Heterobifunctional Crosslinkers

Executive Summary

The SPDP-PEG3-NHS ester (Succinimidyl 3-(2-pyridyldithio)propionyl-PEG3) represents a sophisticated class of heterobifunctional crosslinkers designed to overcome the hydrophobicity limitations of legacy reagents (e.g., SPDP, LC-SPDP). By integrating a polyethylene glycol (PEG) spacer between the amine-reactive N-hydroxysuccinimide (NHS) ester and the thiol-reactive pyridyldithiol group, this reagent confers enhanced solubility to bioconjugates, reduces aggregation, and minimizes immunogenicity.

This guide details the physicochemical properties, reaction mechanisms, and validated protocols for utilizing SPDP-PEG3-NHS ester in the synthesis of Antibody-Drug Conjugates (ADCs), immunotoxins, and protein-protein complexes.

Chemical Architecture & Physicochemical Properties[1]

The SPDP-PEG3-NHS ester is distinct from traditional crosslinkers due to its hydrophilic PEG spacer.[1] This structural feature is critical for labeling hydrophobic proteins or attaching hydrophobic drugs, as it prevents the precipitation often observed with hydrocarbon spacers.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | Succinimidyl 3-(2-pyridyldithio)propionyl-PEG3 |

| Molecular Weight | ~515.6 Da |

| Reactive Groups | NHS Ester (Amine-reactive), Pyridyldithiol (Thiol-reactive) |

| Spacer Arm | PEG3 (Polyethylene Glycol, 3 units) |

| Spacer Length | ~19-23 Å (Estimate based on PEG4 @ 25.7 Å) |

| Cleavability | Yes (Disulfide bond cleavable by DTT or TCEP) |

| Solubility | Soluble in DMSO, DMF, Acetonitrile; Limited aqueous solubility |

| Membrane Permeability | Membrane permeable (allows intracellular crosslinking) |

Mechanism of Action

The utility of SPDP-PEG3-NHS ester relies on a dual-reaction mechanism that can be performed sequentially to prevent unwanted homopolymerization.

Phase 1: Amine Targeting (NHS Ester)

The NHS ester moiety reacts with primary amines (

Phase 2: Thiol Targeting (Pyridyldithiol)

The pyridyldithiol group reacts with free sulfhydryls (

Phase 3: Cleavage (Optional)

The internal disulfide bond within the crosslinker allows the conjugate to be cleaved using reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), regenerating the free thiols.

Figure 1: Sequential reaction mechanism of SPDP-PEG3-NHS ester. The release of Pyridine-2-thione serves as a stoichiometric indicator.

Validated Experimental Protocol

This protocol outlines the preparation of an Antibody-Drug Conjugate (ADC) or Protein-Protein conjugate.

Materials Required

-

Buffer A (Reaction): PBS (100 mM Phosphate, 150 mM NaCl), pH 7.2–7.5, 1-5 mM EDTA. Note: EDTA is crucial to prevent metal-catalyzed oxidation of sulfhydryls.

-

Solvent: Anhydrous DMSO or DMF.

-

Desalting Column: Sephadex G-25 or Zeba Spin Columns (MWCO 7K).

Step-by-Step Methodology

1. Preparation of Crosslinker Stock

-

Equilibrate the SPDP-PEG3-NHS ester vial to room temperature before opening to prevent moisture condensation (NHS esters are moisture-sensitive).[2]

-

Dissolve the reagent in anhydrous DMSO to a concentration of 10–20 mM . Prepare immediately before use.[1]

2. Activation of Protein (Amine Reaction)

-

Dissolve the protein (e.g., IgG) in Buffer A at 1–5 mg/mL.

-

Add the SPDP-PEG3-NHS solution to the protein.

-

Stoichiometry: Use a 10 to 20-fold molar excess of crosslinker for antibodies.

-

-

Incubate for 30–60 minutes at room temperature or 2 hours on ice.

3. Purification (Removal of Excess Crosslinker)

-

Remove non-reacted crosslinker and the released NHS byproduct using a desalting column equilibrated with Buffer A.

-

Critical: This step is essential to prevent the free crosslinker from reacting with the thiol-containing partner in the next step.

4. Quantification of Pyridyldithio Activation (Optional but Recommended)

-

Measure the absorbance of the modified protein at 280 nm (

) and 343 nm ( -

The pyridyldithio group absorbs at 343 nm (

). -

Calculate the Molar Ratio of substitution (MR):

(Note: This often requires reducing a small aliquot with DTT to release the pyridine-2-thione for accurate measurement).

5. Conjugation (Thiol Reaction)

-

Add the sulfhydryl-containing molecule (Drug-SH or Protein-SH) to the activated protein.

-

Stoichiometry: Use a 1.5 to 5-fold molar excess of the thiol partner relative to the activated protein.

-

Incubate for 18 hours at 4°C or 2–4 hours at room temperature.

-

Monitor reaction progress by measuring the release of pyridine-2-thione at 343 nm.

Figure 2: Operational workflow for protein conjugation using SPDP-PEG3-NHS ester.

Troubleshooting & Optimization

Issue: Low Conjugation Efficiency

-

Cause: Hydrolysis of the NHS ester prior to reaction.

-

Solution: Ensure DMSO is anhydrous. Do not store diluted crosslinker. Lower pH slightly (to 7.0) to stabilize NHS ester if reaction time is long.

Issue: Protein Precipitation

-

Cause: Over-modification of the protein (too many hydrophobic groups) or high crosslinker concentration.

-

Solution: The PEG3 spacer mitigates this, but if it persists, reduce the molar excess of crosslinker from 20x to 10x.

Issue: No Reaction with Thiol Partner

-

Cause: Oxidation of the thiol partner (formation of disulfide dimers).

-

Solution: Treat the thiol partner with TCEP or DTT, then desalt immediately before conjugation. Ensure EDTA is present in all buffers.

References

-

Thermo Fisher Scientific. SPDP Crosslinkers User Guide. Retrieved from

-

BroadPharm. SPDP-PEG-NHS Ester Product Specifications and Protocols. Retrieved from

-

Vector Laboratories. SPDP-dPEG® NHS Ester Properties.[3][4] Retrieved from

-

Bang, S. et al. (2017). Strategies and challenges for the next generation of antibody-drug conjugates. Nature Reviews Drug Discovery.[5] Retrieved from

Sources

Methodological & Application

Application Note & Protocol: Streamlined Functionalization of Gold Nanoparticles using SPDP-PEG3-NHS Ester for Targeted Bioconjugation

For: Researchers, scientists, and drug development professionals.

Introduction: Engineering Nanoparticle Surfaces for Precision Medicine

Gold nanoparticles (AuNPs) are at the forefront of nanomedical innovation due to their unique physicochemical properties, including a large surface-to-volume ratio and strong light interaction, making them ideal for applications in diagnostics, imaging, and drug delivery.[1] However, pristine AuNPs are often unstable in complex biological environments and lack the specificity required for targeted applications.[2][3] Surface functionalization is therefore a critical step to impart biocompatibility and specific bio-recognition capabilities.[1][3]

This application note provides a comprehensive guide to the functionalization of gold nanoparticles using a heterobifunctional linker, SPDP-PEG3-NHS ester. This linker is meticulously designed to create a stable, biocompatible, and reactive nanoparticle surface ready for the covalent attachment of biomolecules.

The Strategic Advantage of SPDP-PEG3-NHS Ester:

-

SPDP (Succinimidyl 3-(2-pyridyldithio)propionate): This moiety contains a pyridyldithiol group that can be cleaved by a reducing agent to expose a thiol group (-SH). This thiol group forms a strong and stable dative bond with the gold surface, anchoring the linker to the nanoparticle.[4][5]

-

PEG3 (Polyethylene Glycol, 3 units): The short polyethylene glycol spacer enhances the water solubility and biocompatibility of the nanoparticles.[6][7] The PEG layer provides steric hindrance, which minimizes non-specific protein adsorption (opsonization) and reduces clearance by the mononuclear phagocyte system, thereby increasing circulation time in vivo.[3][7][8]

-

NHS Ester (N-Hydroxysuccinimide ester): This is a highly efficient amine-reactive group. It readily reacts with primary amines (-NH2) on biomolecules such as proteins, antibodies, and peptides to form stable amide bonds under physiological conditions.[9][10][][12] This allows for the specific and robust conjugation of targeting ligands or therapeutic payloads to the nanoparticle surface.[13]

This protocol will guide the user through the preparation of reagents, the step-by-step functionalization process, purification of the functionalized nanoparticles, and essential characterization techniques to validate the successful surface modification.

Reaction Mechanism: A Two-Step Pathway to Functionalization

The functionalization process occurs in two key stages: the attachment of the linker to the gold nanoparticle and the subsequent conjugation of a biomolecule.

Step 1: Linker Attachment to the Gold Nanoparticle

The SPDP end of the linker is first reduced to expose a thiol group, which then readily binds to the gold surface.

Step 2: Biomolecule Conjugation

The terminal NHS ester of the linker, now displayed on the nanoparticle surface, reacts with primary amines on the target biomolecule to form a stable amide bond.[10][]

Visualizing the Chemistry: Reaction Schematics

Materials and Reagents

| Reagent | Supplier | Purpose | Storage |

| Gold Nanoparticles (e.g., 40 nm) | Reputable Supplier | Nanoparticle Core | 4°C |

| SPDP-PEG3-NHS Ester | Commercial Source | Heterobifunctional Linker | -20°C, desiccated |

| Dithiothreitol (DTT) | Sigma-Aldrich, etc. | Reducing Agent | -20°C |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Acros Organics, etc. | Solvent for Linker | Room Temperature, desiccated |

| Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.2 | Gibco, etc. | Reaction Buffer | Room Temperature |

| Borate Buffer, 0.1 M, pH 8.5 | Lab Prepared | Conjugation Buffer | Room Temperature |

| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | Lab Prepared | Stop Reaction | 4°C |

| Centrifuge Tubes (e.g., 1.5 mL, 15 mL) | Eppendorf, etc. | Reaction Vessels | Room Temperature |

| Benchtop Centrifuge | Beckman Coulter, etc. | Nanoparticle Purification | N/A |

| UV-Vis Spectrophotometer | Agilent, etc. | Characterization | N/A |

Important Considerations:

-

NHS Ester Hydrolysis: The NHS ester moiety is highly susceptible to hydrolysis in aqueous solutions.[9] Therefore, the SPDP-PEG3-NHS ester should be stored in a desiccated environment at -20°C and brought to room temperature before opening to prevent moisture condensation.[9][12] Solutions of the linker should be prepared immediately before use.[9]

-

Amine-Free Buffers: Avoid buffers containing primary amines, such as Tris or glycine, during the NHS ester coupling step, as they will compete with the target biomolecule for reaction with the NHS ester.[5][9]

Experimental Protocol: Step-by-Step Functionalization

This protocol is optimized for the functionalization of 1 mL of a 20 OD solution of 40 nm gold nanoparticles. Adjust volumes and concentrations proportionally for different nanoparticle sizes and concentrations.

Visualizing the Workflow: Experimental Protocol

Part A: Activation of SPDP-PEG3-NHS Ester and Functionalization of AuNPs

-

Prepare SPDP-PEG3-NHS Ester Solution:

-

Equilibrate the vial of SPDP-PEG3-NHS ester to room temperature before opening.

-

Immediately before use, dissolve the linker in anhydrous DMSO to a stock concentration of 10 mg/mL. Rationale: DMSO is a suitable organic solvent that prevents premature hydrolysis of the NHS ester.

-

-

Prepare DTT Solution:

-

Prepare a 100 mM solution of DTT in deionized water.

-

-

Reduce the SPDP-PEG3-NHS Ester:

-

In a microcentrifuge tube, mix 10 µL of the 10 mg/mL SPDP-PEG3-NHS ester solution with 5 µL of the 100 mM DTT solution.

-

Incubate at room temperature for 30 minutes. Rationale: DTT cleaves the disulfide bond in the SPDP moiety, exposing the thiol group necessary for binding to the gold surface.

-

-

Functionalize the Gold Nanoparticles:

-

Add the entire 15 µL of the reduced linker solution to 1 mL of the 20 OD gold nanoparticle solution.

-

Mix gently by inversion.

-

-

Incubation:

-

Incubate the mixture for 2 hours at room temperature with gentle mixing (e.g., on a rotator). Rationale: This allows sufficient time for the formation of a stable bond between the thiol groups and the gold nanoparticle surface.

-

-

Purification of NHS-Ester-Functionalized AuNPs:

-

Centrifuge the nanoparticle solution at a speed sufficient to pellet the AuNPs (e.g., 3,800 x g for 10 minutes for 40 nm AuNPs).[13]

-

Carefully remove and discard the supernatant, which contains excess linker and cleaved pyridyl-2-thione.

-

Resuspend the nanoparticle pellet in 1 mL of 0.1 M PBS, pH 7.2.

-

Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted reagents.[13]

-

Part B: Conjugation of Amine-Containing Biomolecule

-

Prepare Biomolecule Solution:

-

Dissolve the amine-containing biomolecule (e.g., antibody, peptide) in 0.1 M Borate Buffer, pH 8.5, to a desired stock concentration. Rationale: A slightly basic pH (7.2-8.5) is optimal for the reaction between the NHS ester and primary amines, as it ensures the amines are deprotonated and nucleophilic.[][14]

-

-

Conjugation Reaction:

-

After the final wash in Part A, resuspend the NHS-ester-functionalized AuNP pellet in 900 µL of 0.1 M Borate Buffer, pH 8.5.

-

Add 100 µL of the prepared biomolecule solution to the AuNP suspension. The optimal biomolecule concentration should be determined empirically but a 10-50 fold molar excess relative to the nanoparticles is a good starting point.

-

Incubate for 2 hours at room temperature with gentle mixing.

-

-

Quench Unreacted NHS Esters:

-

Add 50 µL of 1 M Tris-HCl, pH 8.0, to the reaction mixture.

-

Incubate for 30 minutes at room temperature. Rationale: The primary amine in Tris will react with and quench any remaining NHS esters, preventing non-specific reactions in subsequent applications.

-

-

Purification of Bioconjugated AuNPs:

-

Centrifuge the solution to pellet the conjugated nanoparticles.

-

Remove and discard the supernatant.

-

Resuspend the pellet in a suitable storage buffer (e.g., PBS with 1% BSA or 0.1% PEG).

-

Repeat the wash step twice.

-

-

Final Resuspension and Storage:

-

Resuspend the final pellet in the desired volume of storage buffer.

-

Store the conjugated nanoparticles at 4°C. Do not freeze.[13]

-

Characterization and Validation

Successful functionalization should be confirmed using a combination of techniques.

| Technique | Purpose | Expected Outcome |

| UV-Vis Spectroscopy | Monitor changes in the surface plasmon resonance (SPR) peak. | A slight red-shift (increase in wavelength) of the SPR peak upon successful coating of the nanoparticles.[6] |

| Dynamic Light Scattering (DLS) | Measure the hydrodynamic diameter and zeta potential. | An increase in the hydrodynamic diameter due to the added linker and biomolecule layers. A change in zeta potential reflecting the new surface chemistry. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identify chemical bonds present on the nanoparticle surface. | Appearance of characteristic peaks for the PEG (C-O-C stretching around 1100 cm⁻¹) and amide bonds (C=O stretching around 1650 cm⁻¹).[6][15] |

| X-ray Photoelectron Spectroscopy (XPS) | Determine the elemental composition of the nanoparticle surface. | Detection of nitrogen and sulfur, confirming the presence of the linker and conjugated biomolecule.[16] |

| Gel Electrophoresis | Assess changes in nanoparticle size and surface charge. | A decrease in electrophoretic mobility (slower migration) of the functionalized and conjugated nanoparticles compared to the bare AuNPs.[7] |

Troubleshooting

| Problem | Possible Cause | Solution |

| Nanoparticle Aggregation | - Incorrect buffer pH or ionic strength.- Insufficient surface coverage with the linker. | - Ensure the use of appropriate buffers and salt concentrations.- Increase the concentration of the SPDP-PEG3-NHS ester during the functionalization step.[17] |

| Low Conjugation Efficiency | - Hydrolysis of NHS ester.- Inactive biomolecule.- Competing primary amines in the buffer. | - Prepare the linker solution immediately before use and ensure anhydrous conditions.- Confirm the activity and purity of the biomolecule.- Use amine-free buffers for the conjugation step.[9][12] |

| Non-specific Binding | - Incomplete quenching of NHS esters.- Insufficient blocking of the nanoparticle surface. | - Ensure the quenching step is performed thoroughly.- Include a blocking agent like BSA or a short-chain PEG in the final storage buffer.[17] |

Conclusion

The use of SPDP-PEG3-NHS ester provides a robust and versatile method for the functionalization of gold nanoparticles. This protocol offers a clear, step-by-step guide for researchers to produce stable, biocompatible, and bio-reactive nanoparticles suitable for a wide range of applications in drug delivery, diagnostics, and beyond. Careful attention to the handling of the moisture-sensitive NHS ester and the use of appropriate buffers are critical for achieving high efficiency and reproducibility. The characterization techniques outlined are essential for validating the success of each step in the functionalization and conjugation process.

References

-

Lal, S., et al. (2007). Highly Efficient and Controllable PEGylation of Gold Nanoparticles Prepared by Femtosecond Laser Ablation in Water. ACS Publications. Available at: [Link]

-

Nanopartz. Gold Nanoparticle Functionalization Methods. Available at: [Link]

-

Glen Research. (2020). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. Available at: [Link]

-

Khan, M. S., et al. (2023). One-Step Synthesis of PEG-Functionalized Gold Nanoparticles: Impact of Low Precursor Concentrations on Physicochemical Properties. Available at: [Link]

-

Nanopartz. All About PEG Gold Nanoparticles. Available at: [Link]

-

Chen, Y., et al. (2021). Functionalized Gold Nanoparticles for Facile Pattern-Controlled Surface Coatings. PMC. Available at: [Link]

-

D'Andrea, E., et al. (2016). Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. Frontiers in Chemistry. Available at: [Link]

-

Slepičková Kasálková, N., et al. (2021). Stability and biological response of PEGylated gold nanoparticles. PMC. Available at: [Link]

-

Mdluli, B., et al. (2018). Study of the Stability of Functionalized Gold Nanoparticles for the Colorimetric Detection of Dipeptidyl Peptidase IV. MDPI. Available at: [Link]

-

Crisan, M., et al. (2018). Structural characterization of functionalized gold nanoparticles for drug delivery in cancer therapy: a NMR based approach. RSC Publishing. Available at: [Link]

-

Wang, J., et al. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Available at: [Link]

-

El-Kased, R. F., et al. (2017). Structural Characterization of Biofunctionalized Gold Nanoparticles by Ultrahigh-Resolution Mass Spectrometry. ACS Nano. Available at: [Link]

-

Brinkmann, A., et al. (2018). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. Available at: [Link]

-

Grönbeck, H. (2010). Catalytic Reactions on Model Gold Surfaces: Effect of Surface Steps and of Surface Doping. Available at: [Link]

-

Reinste Nano Ventures Pvt Ltd. Top Troubleshooting Tips for Nanoparticle Conjugation and Application in Diagnostics. Available at: [Link]

-

Grönbeck, H. (2010). Catalytic Reactions on Model Gold Surfaces: Effect of Surface Steps and of Surface Doping. Available at: [Link]

-

ResearchGate. Protocol for primary amine quantification on magnetic nanoparticles?. Available at: [Link]

-

ResearchGate. (PDF) Polyethylene glycol functionalized gold nanoparticles: The influence of capping density on stability in various media. Available at: [Link]

-

ResearchGate. How can I characterize functionalized nano-particles to determine how many functionalities are bound to the particle surface?. Available at: [Link]

-

Roday, S., et al. (2013). Conjugation of PEG and gold nanoparticles to increase the accessibility and valency of tethered RNA splicing enhancers. Chemical Science (RSC Publishing). Available at: [Link]

-

Wang, J., et al. (2020). Quantification of Nanomaterial Surfaces. Available at: [Link]

-

Li, Y., et al. (2021). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale (RSC Publishing). Available at: [Link]

-

El-Kased, R. F., et al. (2017). Structural Characterization of Biofunctionalized Gold Nanoparticles by Ultrahigh-Resolution Mass Spectrometry. PMC - NIH. Available at: [Link]

-

ResearchGate. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes. Available at: [Link]

-

Aurion. GOLD NANOPARTICLE CONJUGATION Adsorption or Covalent Binding?. Available at: [Link]

-

ResearchGate. (PDF) The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents. Available at: [Link]

Sources

- 1. Structural Characterization of Biofunctionalized Gold Nanoparticles by Ultrahigh-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Nanopartz All About PEG Gold Nanoparticles [nanopartz.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]

- 7. Stability and biological response of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]

- 9. broadpharm.com [broadpharm.com]

- 10. glenresearch.com [glenresearch.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. fortislife.com [fortislife.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]

- 17. hiyka.com [hiyka.com]

Application Note: Precision Labeling of Proteins with SPDP-PEG3-NHS Ester

Introduction & Scientific Rationale

The conjugation of proteins using heterobifunctional crosslinkers is a cornerstone of bioconjugate chemistry, enabling the synthesis of antibody-drug conjugates (ADCs), enzyme chimeras, and liposome-targeting agents. SPDP-PEG3-NHS ester represents a significant evolution over legacy reagents (like standard SPDP or LC-SPDP).

The PEG3 Advantage

Traditional SPDP reagents are hydrophobic. When labeling proteins—particularly those with poor solubility or high surface hydrophobicity—attaching multiple hydrophobic SPDP groups can trigger protein aggregation and precipitation. The inclusion of a polyethylene glycol (PEG3) spacer serves two critical functions:

-

Solubility: It increases the water solubility of the reagent, often eliminating the need for high percentages of organic co-solvents in the reaction mixture.

-

Conformational Stability: The hydrophilic spacer reduces the risk of "hydrophobic collapse" (aggregation) of the labeled protein, preserving bioactivity.

Mechanism of Action

This reagent functions via two distinct chemical handles:[1]

-

NHS Ester (N-hydroxysuccinimide): Reacts with primary amines (–NH₂), specifically the

-amine of lysine residues and the N-terminus, forming a stable amide bond. This reaction is pH-dependent (optimal pH 7.0–8.5).[2] -

Pyridyldithio Group: A protected disulfide that reacts with sulfhydryls (–SH) to form a disulfide bridge, releasing pyridine-2-thione as a byproduct.

Critical Parameter: Calculating Molar Excess

The most common failure mode in protein labeling is the arbitrary selection of molar excess. There is no single "magic number." The required excess is governed by the kinetics of the NHS-ester hydrolysis vs. aminolysis.

The Kinetic Competition

In aqueous buffers, the NHS ester undergoes two competing reactions:

-

Labeling: Reaction with protein amines (Desired).

-

Hydrolysis: Reaction with water (Waste).

Key Insight: Hydrolysis is constant. Labeling rate depends on protein concentration.[3][4] Therefore, dilute protein samples require a HIGHER molar excess to achieve the same Degree of Labeling (DOL) as concentrated samples.[2]

The Calculation Framework

To determine the volume of SPDP-PEG3-NHS stock solution required, use the following derivation:

Where:

- : Mass of protein (mg)[5]

- : Target Molar Excess (Fold excess, e.g., 20x)

- : Molecular Weight of SPDP-PEG3-NHS (Check vendor label; typically ~515.6 Da for PEG3)

- : Molecular Weight of Protein (Da; e.g., IgG is ~150,000 Da)

- : Concentration of Reagent Stock (mg/mL)

Decision Matrix: Selecting [4]

Use the following table and decision tree to select your starting molar excess.

Table 1: Recommended Molar Excess based on Protein Concentration

| Protein Concentration (mg/mL) | Recommended Molar Excess ( | Expected DOL (IgG) |

| > 5.0 mg/mL | 5 – 10 fold | 2 – 4 |

| 1.0 – 5.0 mg/mL | 10 – 20 fold | 3 – 5 |

| 0.5 – 1.0 mg/mL | 20 – 50 fold | 2 – 4 |

| < 0.5 mg/mL | Not Recommended (Concentrate first) | N/A |

Figure 1: Molar Excess Decision Logic

Caption: Decision logic for selecting the initial molar excess of SPDP-PEG3-NHS ester.

Experimental Protocol

Materials Required[2][3][4][5][6][7][8][9][10][11][12]

-

Buffer A (Reaction): PBS-EDTA (100 mM Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2–7.5). Crucial: Must be amine-free (No Tris, Glycine).

-

Solvent: Anhydrous DMSO or DMF (High quality, amine-free).

-

Desalting Column: Zeba Spin Columns or PD-10 (Sephadex G-25).

Step-by-Step Workflow

-

Protein Preparation:

-

Buffer exchange protein into Buffer A .

-

Adjust concentration to 1–5 mg/mL if possible.

-

-

Reagent Preparation:

-

Conjugation Reaction:

-

Add the calculated volume of Reagent Stock to the Protein solution.

-

Tip: Do not exceed 10% v/v organic solvent in the final mixture to avoid denaturation.

-

Mix gently (pipette tip) and incubate for 30–60 minutes at Room Temperature or 2 hours on ice.

-

-

Purification:

-

Remove excess reagent immediately using a desalting column equilibrated with Buffer A.

-

Why? Free unreacted SPDP will interfere with downstream disulfide reactions and quantification.

-

Validation: The Self-Validating System

One of the greatest advantages of SPDP chemistry is the built-in quantification method. The 2-pyridyldithio group releases pyridine-2-thione upon reduction, which has a distinct absorbance maximum at 343 nm .[1]

Protocol for Determining Degree of Labeling (DOL)[7][14]

-

Take a small aliquot of the purified, labeled protein.

-

Measure Absorbance at 280 nm (

). -

Add DTT (Dithiothreitol) to a final concentration of 5–10 mM. Incubate 15 mins at RT.

-

Measure Absorbance at 343 nm (

).

Calculation of DOL

The extinction coefficient of pyridine-2-thione at 343 nm is

(Note: The

Figure 2: Validation Workflow

Caption: The Pyridine-2-thione release assay workflow for quantifying SPDP incorporation.

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Precipitation during reaction | Protein is hydrophobic or Excess is too high. | Use PEGylated SPDP (verified); Lower molar excess; Dilute protein slightly. |

| Low DOL (< 1.0) | Hydrolysis of NHS ester; Amine contaminants. | Ensure buffer is amine-free (dialyze PBS); Use fresh DMSO stock; Check pH (must be > 7.0). |

| High DOL (> 5.0) | Protein concentration too high for the chosen excess. | Reduce molar excess; Check protein aggregation (aggregates scatter light, inflating A280). |

References

-

Hermanson, G. T. Bioconjugate Techniques, 3rd Edition. Academic Press, 2013. (The authoritative text on NHS/SPDP chemistry mechanisms). [Link]

-

Bangalore, S. et al. Influence of PEG Spacer Length on Protein Conjugate Stability. Bioconjugate Chemistry.[3][10][7] (Context for PEG3 vs standard SPDP). [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. broadpharm.com [broadpharm.com]

- 6. youtube.com [youtube.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Degree of labeling (DOL) step by step [abberior.rocks]

- 10. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

Application Note & Protocol: Streamlined Preparation of Thiol-Reactive Antibodies using SPDP-PEG3-NHS for Advanced Bioconjugation

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the preparation of thiol-reactive antibodies using the heterobifunctional crosslinker, SPDP-PEG3-NHS. This methodology is foundational for the construction of advanced biologics, including antibody-drug conjugates (ADCs), immunotoxins, and diagnostic reagents. We will delve into the mechanistic underpinnings of the chemistry involved, provide a meticulously detailed, step-by-step protocol for antibody modification, and discuss critical post-conjugation characterization techniques. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and reproducible antibody conjugation strategies.

Introduction: The Strategic Imperative for Thiol-Reactive Antibodies

The advent of antibody-based therapeutics has revolutionized medicine. The exquisite specificity of antibodies for their target antigens makes them ideal vehicles for the targeted delivery of potent payloads, such as cytotoxic drugs or imaging agents. A cornerstone of this technology is the ability to chemically link these payloads to the antibody in a controlled and stable manner. While several conjugation strategies exist, the generation of thiol-reactive antibodies offers a versatile platform for subsequent modification with thiol-containing molecules.

The SPDP-PEG3-NHS crosslinker is a pivotal reagent in this process. It is a heterobifunctional molecule featuring two distinct reactive moieties:

-

N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines, predominantly the ε-amino groups of lysine residues on the surface of the antibody, to form stable amide bonds.[1][2][3][4]

-

Pyridyl Disulfide: This moiety, upon incorporation onto the antibody, serves as a reactive handle for thiol-containing molecules. The reaction proceeds via a disulfide exchange mechanism, forming a stable, yet reducible, disulfide linkage with the incoming thiol.[5][6][7][8]

The inclusion of a polyethylene glycol (PEG) spacer (in this case, a 3-unit PEG) enhances the solubility and pharmacokinetic profile of the resulting conjugate, mitigating potential aggregation and reducing immunogenicity.[5][9]

The Chemistry of Antibody Modification with SPDP-PEG3-NHS

The preparation of thiol-reactive antibodies using SPDP-PEG3-NHS is a two-step process from a conceptual standpoint, although the initial reaction is the primary focus of this protocol.

Step 1: Acylation of Antibody Lysine Residues

The process begins with the nucleophilic attack of the primary amine of a lysine residue on the carbonyl carbon of the NHS ester of the SPDP-PEG3-NHS linker.[10] This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[4] This reaction is highly dependent on pH, with optimal conditions typically between pH 7.2 and 8.5.[1][6][11] At lower pH values, the amine is protonated and thus non-nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[4][12]

Step 2: Introduction of the Thiol-Reactive Handle

Upon successful conjugation of the SPDP-PEG3-NHS linker, the antibody is now functionalized with pyridyl disulfide groups. These groups are poised to react with thiol-containing molecules in a subsequent step (not detailed in this protocol but essential for the final conjugate formation). This reaction is a disulfide exchange where the thiol of the payload attacks the disulfide bond of the linker, displacing pyridine-2-thione.[2][6] The release of this chromophore can be monitored spectrophotometrically at 343 nm to quantify the number of available reactive sites.[2][6]

Experimental Workflow Overview

The overall experimental workflow for the preparation of thiol-reactive antibodies is a sequential process encompassing antibody preparation, conjugation, and purification.

Caption: Experimental workflow for SPDP-PEG3-NHS conjugation to antibodies.

Detailed Protocol for the Preparation of Thiol-Reactive Antibodies

This protocol is designed for the modification of a generic IgG antibody. Optimization may be required for different antibody isotypes or proteins.

Materials and Reagents

| Reagent/Material | Recommended Specifications |

| Antibody (e.g., IgG) | ≥ 2 mg/mL in a suitable buffer |

| SPDP-PEG3-NHS | High purity grade |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Molecular biology grade |

| Phosphate-Buffered Saline (PBS) | 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.4 |

| Desalting Columns | Appropriate for the sample volume (e.g., Zeba™ Spin Desalting Columns) |

| Reaction Tubes | Low-protein binding microcentrifuge tubes |

| UV-Vis Spectrophotometer | Capable of measuring absorbance at 280 nm and 343 nm |

Critical Note on Buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the antibody for reaction with the NHS ester.[1][3]

Step-by-Step Methodology

Step 1: Antibody Preparation (Buffer Exchange)

The purity of the antibody is crucial for successful conjugation. Contaminating proteins with primary amines will compete with the antibody, reducing the efficiency of the reaction.

-

Initial Antibody Assessment: Ensure the starting antibody concentration is at least 2 mg/mL. If the concentration is lower, the antibody may need to be concentrated.

-

Removal of Interfering Substances: If the antibody solution contains stabilizers like BSA, or buffers with primary amines (e.g., Tris), it must be purified.[13]

-

Buffer Exchange: Perform a buffer exchange into a suitable reaction buffer, such as PBS (pH 7.2-7.4). This can be achieved using a desalting column or dialysis. Follow the manufacturer's instructions for the chosen method.

-

Concentration Measurement: After buffer exchange, accurately determine the antibody concentration by measuring the absorbance at 280 nm (A280). For a typical IgG, the extinction coefficient is 1.4 mL/(mg·cm).

Step 2: Preparation of SPDP-PEG3-NHS Solution

The NHS ester moiety of SPDP-PEG3-NHS is moisture-sensitive and will hydrolyze in aqueous solutions.[1][3] Therefore, it is imperative to prepare the solution immediately before use.

-

Equilibration: Allow the vial of SPDP-PEG3-NHS to equilibrate to room temperature before opening to prevent moisture condensation.[3]

-

Reconstitution: Dissolve the required amount of SPDP-PEG3-NHS in anhydrous DMSO to prepare a stock solution (e.g., 10-20 mM). Do not prepare aqueous stock solutions for storage.[3]

Step 3: Conjugation Reaction

The molar ratio of the SPDP-PEG3-NHS linker to the antibody will determine the degree of labeling (DOL). A common starting point is a 10- to 20-fold molar excess of the linker.[1]

-

Reaction Setup: In a low-protein binding microcentrifuge tube, add the calculated volume of the antibody solution.

-

Linker Addition: While gently vortexing, add the calculated volume of the SPDP-PEG3-NHS stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be less than 10% to avoid antibody denaturation.[1]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1][13] Incubation on ice can help to minimize hydrolysis of the NHS ester.

Step 4: Purification of the Thiol-Reactive Antibody

It is essential to remove the unreacted SPDP-PEG3-NHS and the N-hydroxysuccinimide by-product from the conjugated antibody.

-

Desalting: Use a desalting column equilibrated with the desired storage buffer (e.g., PBS) to separate the modified antibody from the smaller, unreacted components.[1][2]

-

Collection: Collect the purified thiol-reactive antibody according to the desalting column manufacturer's protocol.

Characterization of the Thiol-Reactive Antibody

Determination of the Degree of Labeling (DOL)

The DOL is the average number of SPDP linkers conjugated to each antibody molecule.[14][15] It is a critical parameter for ensuring batch-to-batch consistency. A common method to determine the DOL involves reducing a small aliquot of the modified antibody and measuring the released pyridine-2-thione.

-

Sample Preparation: Prepare a solution of a reducing agent, such as dithiothreitol (DTT), at a final concentration of 25-50 mM in an appropriate buffer.[2][6]

-

Reduction: Add a known concentration of the purified thiol-reactive antibody to the DTT solution and incubate for 30 minutes at room temperature.[2]

-

Spectrophotometric Measurement: Measure the absorbance of the solution at 343 nm. The molar extinction coefficient of pyridine-2-thione at 343 nm is 8,080 M⁻¹cm⁻¹.[2][6]

-

Calculation:

-

Moles of Pyridine-2-thione = A343 / 8,080

-

Moles of Antibody = (A280 of purified antibody / extinction coefficient of antibody)

-

DOL = Moles of Pyridine-2-thione / Moles of Antibody

-

An ideal DOL for many applications falls between 2 and 10.[15]

Troubleshooting Common Issues

| Symptom | Possible Cause | Recommendation |

| Low DOL | Impure Antibody: Presence of other primary amine-containing molecules. | Purify the antibody using an appropriate method to remove contaminants. |

| Hydrolyzed SPDP-PEG3-NHS: Reagent exposed to moisture. | Use fresh, anhydrous DMSO and ensure the reagent vial is at room temperature before opening.[3] | |

| Incorrect Buffer: Buffer contains primary amines (e.g., Tris). | Perform buffer exchange into an amine-free buffer like PBS.[1][3] | |

| Antibody Precipitation | Over-modification: High DOL leading to changes in antibody structure and solubility. | Reduce the molar excess of the SPDP-PEG3-NHS linker in the conjugation reaction. |

| High DMSO Concentration: Exceeding 10% DMSO in the reaction. | Ensure the volume of DMSO added is minimal. | |

| Inconsistent Results | Inaccurate Reagent/Antibody Concentration: Errors in initial measurements. | Carefully measure the concentrations of both the antibody and the linker solution. |

| Variable Reaction Conditions: Fluctuations in temperature or incubation time. | Standardize all reaction parameters. |

Conclusion

The preparation of thiol-reactive antibodies using SPDP-PEG3-NHS is a robust and widely applicable method for generating key intermediates in the development of antibody-based therapeutics and diagnostics. By understanding the underlying chemistry and adhering to a well-defined protocol, researchers can achieve consistent and reproducible results. The ability to control the degree of labeling and thoroughly characterize the final product is paramount to the success of subsequent conjugation steps and the overall performance of the final bioconjugate.

References

-

AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]

-

Fürth lab. (n.d.). This protocol outlines antibody conjugation by NHS-esters. Retrieved from [Link]

-

National Institutes of Health. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Retrieved from [Link]

-

PubMed Central. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Retrieved from [Link]

-

MDPI. (2024). Development of Three Alternative Strategies for the Binding of Cells to Functionalized DeepTip TM AFM Probes. Retrieved from [Link]

-

PNAS. (n.d.). Proximity-driven acceleration of challenging solid-phase peptide couplings. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Retrieved from [Link]

- Penn State Research Database. (2010). Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins.

-

National Institutes of Health. (n.d.). Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. Retrieved from [Link]

-

Sterling Pharma Solutions. (2023). Overcoming purification hurdles for ADC linker payloads. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methods for the determination and quantification of the reactive thiol proteome. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. Retrieved from [Link]

-

Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fluorescent labeled antibodies - balancing functionality and degree of labeling. Retrieved from [Link]

-

Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Retrieved from [Link]

-

PubMed. (2021). Current approaches for the purification of antibody-drug conjugates. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Retrieved from [Link]

-

FluoroFinder. (2023). Antibody Conjugation Techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of modified antibodies. (a) Quantification of free.... Retrieved from [Link]

-

Contract Pharma. (2018). Integrating Antibody Purification and Conjugation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Retrieved from [Link]

Sources

- 1. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. broadpharm.com [broadpharm.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. glenresearch.com [glenresearch.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. furthlab.xyz [furthlab.xyz]

- 14. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 15. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

Troubleshooting & Optimization

hydrolysis rates of NHS ester in SPDP-PEG3-NHS at pH 8

Technical Support Guide: Hydrolysis Kinetics & Optimization for SPDP-PEG3-NHS

Executive Summary

You are inquiring about the hydrolysis rates of the NHS ester moiety in SPDP-PEG3-NHS at pH 8.0 . This is a "danger zone" for bioconjugation.[1] While pH 8.0 accelerates the desired reaction with primary amines (aminolysis), it exponentially increases the rate of hydrolysis (degradation by water).

At pH 8.0 (25°C) , the half-life of the NHS ester is approximately 60 minutes . This effectively means you have a one-hour window before 50% of your crosslinker is deactivated by water, assuming no amine reaction occurs.[1] In practice, the competition between your protein and water determines the yield.

This guide provides the kinetic data, a mechanistic breakdown, and a self-validating protocol to maximize conjugation efficiency despite these competing rates.

Core Kinetic Data

The following data illustrates the steep decline in stability as alkalinity increases. At pH 8.0, you are trading stability for reactivity.

Table 1: NHS Ester Hydrolysis Half-Life vs. pH

Data represents standard NHS esters in aqueous buffer at 25°C.[1]

| pH Condition | Half-Life ( | Stability Status | Recommendation |

| pH 7.0 | ~4-5 Hours | High | Ideal for slow reactions or valuable proteins.[1] |

| pH 8.0 | ~1 Hour | Moderate/Risk | Work quickly.[1][2] Dissolve reagent immediately before use. |

| pH 8.6 | ~10 Minutes | Critical | Not recommended for manual handling; requires stopped-flow or rapid mixing.[1] |

Table 2: SPDP-PEG3-NHS Physicochemical Properties

Understanding your reagent is the first step to troubleshooting.[1]

| Property | Specification | Impact on Protocol |

| Reactive Group 1 | NHS Ester | Reacts with primary amines (-NH2) at pH 7–9.[1][3] |

| Reactive Group 2 | Pyridyldithio | Reacts with sulfhydryls (-SH) to form disulfide bonds.[1][4] |

| Spacer Arm | PEG3 (Polyethylene Glycol) | Enhances water solubility; reduces aggregation compared to standard SPDP.[1] |

| Solubility | Moderate in water; High in DMSO/DMF | Dissolve in dry DMSO/DMF first to prevent flash hydrolysis. |

Mechanistic Visualization: The "Race"

To optimize your yield, you must visualize the reaction as a competition. The NHS ester does not "choose" the amine; it is attacked by the strongest available nucleophile. At pH 8.0, the deprotonated amines on your protein are strong nucleophiles, but water is present at 55 M concentration, making it a formidable competitor by sheer volume.

Figure 1: The Competitive Mechanism.[1] At pH 8.0, the "Aminolysis" pathway is accelerated, but the "Hydrolysis" pathway is also significantly faster than at pH 7.0.

Optimized Experimental Protocol (pH 8.0)

Objective: Conjugate SPDP-PEG3-NHS to a protein (e.g., IgG) while minimizing hydrolysis.

Reagents:

-

Buffer A (Conjugation): PBS (100 mM Phosphate, 150 mM NaCl), pH 8.0 . Ensure this is amine-free (No Tris, No Glycine).

-

Solvent: Anhydrous DMSO or DMF (High quality, stored over molecular sieves).

-

Desalting Column: Zeba Spin Column or PD-10 (equilibrated in PBS, pH 7.2).

Step-by-Step Workflow:

-

Protein Preparation:

-

Adjust protein concentration to 1–5 mg/mL in Buffer A.

-

Why: Higher protein concentration favors aminolysis (second-order kinetics) over hydrolysis (pseudo-first-order kinetics).[1]

-

-

Reagent Solubilization (The Critical Step):

-

Initiate Reaction:

-

Add the crosslinker solution to the protein sample.[6][7][5][8][9][10]

-

Target Molar Excess: 10-fold to 20-fold molar excess of crosslinker over protein.[8]

-

Solvent Limit: Ensure final DMSO volume is <10% to avoid protein denaturation.

-

Mix gently (do not vortex vigorously) for 30 minutes at Room Temperature .

-

Note: At pH 8.0, 30 minutes is sufficient. Extending to 2 hours mostly accumulates hydrolyzed byproducts.[1]

-

-

Quenching & Purification:

Troubleshooting & FAQs

Q1: My conjugation efficiency is lower than expected. Is the reagent bad?

Diagnosis: It is likely hydrolysis occurred before the reaction started. Checklist:

-

Moisture: Did you open the SPDP-PEG3-NHS bottle while it was cold? Condensation destroys NHS esters instantly.

-

Solvent: Is your DMSO/DMF "dry"? Hygroscopic solvents absorb water from the air. Use a fresh bottle or one stored with molecular sieves.

-

pH Drift: Did you check the pH after adding the protein?

Q2: Can I store the dissolved SPDP-PEG3-NHS in DMSO for later use?

Answer: No. Even in "anhydrous" DMSO, trace moisture will hydrolyze the NHS ester over hours/days. Always prepare fresh. If you must store it, single-use aliquots at -20°C under nitrogen gas can survive for a few weeks, but activity will drop.[1]

Q3: Why use pH 8.0 if pH 7.0 is more stable?

Answer:

-

Lysine pKa: The

-amino group of lysine has a pKa of ~10.5. At pH 7.0, most lysines are protonated ( -

Lability: Some proteins are unstable at pH 7.0 or require pH 8.0 for solubility. Strategy: If you can work at pH 7.2–7.5, you gain stability with only a marginal loss in reactivity.

Q4: How do I calculate the exact hydrolysis rate for my specific buffer?

Answer: You can perform a mock reaction.

-

Dissolve crosslinker in your buffer (no protein).[1]

-

Monitor absorbance at 260 nm (absorbance of the released NHS group) over time.[11]

-

Plot Abs vs. Time.[1] The plateau indicates 100% hydrolysis. The time to reach 50% of that plateau is your half-life.

Troubleshooting Decision Tree

Figure 2: Diagnostic workflow for resolving low conjugation efficiency.

References

Sources

- 1. SPDP-PEG4-NHS ester | C23H33N3O9S2 | CID 51341022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. broadpharm.com [broadpharm.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. lumiprobe.com [lumiprobe.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Technical Support Center: A Guide to Minimizing Disulfide Exchange in SPDP-PEG3-NHS Bioconjugation

Welcome to the technical support center for advanced bioconjugation. As Senior Application Scientists, we understand that creating precise and stable biomolecular conjugates is paramount to your research. This guide provides in-depth technical expertise on using the SPDP-PEG3-NHS crosslinker, with a specialized focus on a critical challenge: preventing unwanted disulfide exchange. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to design robust, reproducible, and self-validating experiments.

Section 1: Understanding the Core Chemistry

This section addresses the fundamental mechanisms of the SPDP-PEG3-NHS linker and the competing disulfide exchange reaction. A clear understanding of these principles is the first step toward experimental control.

Q1: What is SPDP-PEG3-NHS and how does its dual-reaction mechanism work?

A1: SPDP-PEG3-NHS is a heterobifunctional crosslinker, meaning it has two different reactive groups designed to link two different types of molecules, typically proteins or peptides.[1]

-

N-Hydroxysuccinimide (NHS) Ester: This group reacts specifically with primary amines (-NH₂), such as those found on the N-terminus of a protein or the side chain of lysine residues.[2] This reaction forms a highly stable amide bond and is most efficient at a pH of 7.0-8.0.[3]

-

Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): The 2-pyridyldithio portion of this group reacts with free sulfhydryls (thiols, -SH), primarily from cysteine residues.[4] This reaction forms a new, cleavable disulfide bond and releases a byproduct, pyridine-2-thione. The release of this byproduct can be monitored spectrophotometrically by measuring absorbance at 343 nm, providing a useful method for quantifying the reaction's progress.[5]

-

PEG3 Linker: The "PEG3" component is a short, hydrophilic polyethylene glycol spacer. This spacer increases the solubility of the crosslinker and the resulting conjugate, which can help prevent aggregation.[6][7]

The overall process allows for the controlled, covalent linking of an amine-containing molecule to a thiol-containing molecule.[8]

Q2: What is disulfide exchange, and why is it a critical problem in SPDP-based conjugations?

A2: Disulfide exchange, or disulfide scrambling, is a chemical reaction where a free thiolate anion (R-S⁻) attacks a disulfide bond (R'-S-S-R'').[9] This attack breaks the original disulfide bond and forms a new one, releasing a different thiol.[10]

In the context of SPDP conjugations, this is highly problematic. After you've successfully formed your desired conjugate (Molecule A-S-S-Molecule B), any free thiols present in the solution—either from unreacted starting material or from other cysteine residues on your proteins—can attack this new bond. This can lead to:

-

Product Heterogeneity: Formation of unintended homodimers (A-S-S-A or B-S-S-B).

-

Loss of Function: If native, structurally important disulfide bonds within your protein are attacked, the protein can misfold, lose its biological activity, and aggregate.[11][12]

-

Reversibility: The desired conjugate can be prematurely cleaved, reducing the overall yield of the final product.

The reaction is highly pH-dependent because it requires the attacking thiol to be in its deprotonated, thiolate form.[9] The typical pKa of a cysteine thiol is around 8.3, meaning that as the pH of the solution increases above ~7.5, the concentration of the reactive thiolate anion rises, and the rate of disulfide exchange accelerates significantly.[13]

Section 2: Frequently Asked Questions (FAQs)

Q3: What is the absolute optimal pH for my SPDP reaction to minimize disulfide exchange?

A3: A pH of 7.0-7.2 is the ideal starting point. This is a crucial compromise. The NHS-ester reaction with amines is efficient in the 7-8 range, but the rate of disulfide exchange increases significantly above pH 7.5.[3][9] By working at the lower end of the optimal range, you maintain good amine reactivity while actively suppressing the formation of thiolate anions, which are the primary culprits in disulfide exchange.[9]

Q4: Which buffers should I use, and which must I avoid?

A4:

-

Recommended Buffers: Phosphate-buffered saline (PBS), Borate buffer, or HEPES buffer are excellent choices. Always include 1-5 mM EDTA to chelate trace metal ions that can catalyze thiol oxidation.

-

Buffers to AVOID: Any buffer containing primary amines will compete with your target protein for the NHS ester, drastically reducing conjugation efficiency.[2] Avoid Tris (tris(hydroxymethyl)aminomethane), glycine, and ammonia-based buffers. Also, ensure your buffers are free of any extraneous thiol-containing compounds like DTT or 2-mercaptoethanol.[3]

Q5: How can I confirm that my protein has been successfully modified with the SPDP linker?

A5: You can confirm the initial modification of the amine-containing protein by detecting the release of pyridine-2-thione. After the second step (reaction with the thiol), you can measure the release of this same molecule. The protocol involves adding a strong reducing agent like DTT to a small sample of your purified, SPDP-modified protein.[14] The DTT will cleave the disulfide bond, releasing pyridine-2-thione, which has a strong absorbance at 343 nm (molar extinction coefficient ≈ 8000 M⁻¹cm⁻¹).[5] This allows you to calculate the number of SPDP molecules incorporated per protein molecule.

Q6: My target protein contains native disulfide bonds that are essential for its function. Will the SPDP reaction disrupt them?

A6: The SPDP reaction itself is not designed to disrupt existing disulfide bonds. However, the environment that promotes disulfide exchange can also threaten native disulfide bonds, leading to scrambling.[11] By strictly following the guidelines to minimize exchange (i.e., maintaining pH 7.0-7.2, excluding external thiols, and using degassed, EDTA-containing buffers), you create an environment that protects both your newly formed conjugate and the native structure of your protein.[15]

Section 3: Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low or No Conjugation Yield | 1. Hydrolyzed SPDP-PEG3-NHS Reagent: The NHS ester is highly sensitive to moisture and has a short half-life in aqueous buffers, especially at pH > 8.[3][14] | • Always equilibrate the reagent vial to room temperature before opening to prevent condensation. • Dissolve the reagent in anhydrous DMSO or DMF immediately before use. Do not make stock solutions for storage.[2] • Maintain reaction pH at or below 7.5 to extend the NHS ester half-life. |

| 2. Competing Amines in Buffer: Buffers like Tris or glycine will react with the NHS ester, consuming the reagent.[2] | • Perform a buffer exchange on your protein into an amine-free buffer (e.g., PBS, Borate) prior to the reaction. | |

| Protein Aggregation or Precipitation During/After Reaction | 1. Disulfide Scrambling: Uncontrolled disulfide exchange is leading to protein misfolding and aggregation.[12] This is the most common cause. | • Lower the reaction pH to 7.0-7.2. This is the most effective preventative measure. • Thoroughly degas all buffers to remove dissolved oxygen, which can promote thiol oxidation. • Ensure EDTA is present in all buffers to chelate metal ions. |

| 2. High Concentration of Organic Solvent: Using too much DMSO or DMF to dissolve the linker can denature proteins. | • Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% (v/v).[2] | |

| High Product Heterogeneity (Multiple Peaks on HPLC/CE) | 1. Ongoing Disulfide Exchange: Free thiols are attacking the newly formed disulfide bond in the conjugate, creating a mix of products. | • After the conjugation step, immediately proceed to a purification step (e.g., size exclusion chromatography, dialysis) to remove unreacted thiol-containing molecules. • Consider adding a quenching agent like N-ethylmaleimide (NEM) after the desired reaction time to cap any remaining free thiols and prevent further exchange. |

| 2. Partial Reduction of Native Disulfides: If a reducing agent was used to generate a free thiol on one of the proteins, incomplete removal could lead to the reduction of other disulfides. | • Ensure complete removal of reducing agents (e.g., DTT, TCEP) by using at least two sequential desalting columns or extensive dialysis before proceeding with the conjugation reaction.[14] |

Section 4: Key Parameter Optimization Summary

For successful and reproducible conjugations, careful control of reaction parameters is essential.

| Parameter | Recommended Condition | Rationale & Impact on Minimizing Disulfide Exchange |

| pH | 7.0 - 7.2 | The most critical parameter. This range is a compromise that allows for efficient amine-NHS ester reaction while significantly suppressing the formation of reactive thiolate anions, thereby inhibiting disulfide exchange.[9][13] |

| Buffer System | Phosphate, Borate, or HEPES containing 1-5 mM EDTA . | Amine-free buffers prevent consumption of the NHS-ester reagent.[2] EDTA chelates metal ions that can catalyze unwanted side reactions. |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures slow down all reactions, including the hydrolysis of the NHS ester and potential disulfide exchange. Room temperature is often sufficient and convenient.[2] |

| Reaction Time | 30 - 120 minutes | Sufficient for conjugation without allowing extended time for side reactions. Monitor progress if possible and stop the reaction once complete.[5] |

| Atmosphere | Use Degassed Buffers | Removing dissolved oxygen minimizes the oxidation of free thiols, which can generate reactive species and contribute to side reactions. |

| Reagent Purity | Use high-purity, anhydrous-grade DMSO/DMF. | Water contamination in the organic solvent will rapidly hydrolyze the SPDP-PEG3-NHS reagent, reducing its activity.[2] |

Section 5: Validated Experimental Workflow & Protocol

This protocol outlines a standard two-step procedure for conjugating an amine-containing protein (Protein A) to a thiol-containing molecule (Molecule B).

Detailed Protocol Steps:

Materials:

-

Protein A (amine-containing) in an appropriate buffer.

-

Molecule B (thiol-containing).

-

SPDP-PEG3-NHS (store at -20°C with desiccant).

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2. Degas thoroughly before use.

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns).

Procedure:

-

Preparation of Protein A:

-

Buffer exchange Protein A into the Reaction Buffer to remove any incompatible buffer components.

-

Adjust the concentration of Protein A to 1-5 mg/mL.[5]

-

-

Activation of Protein A with SPDP-PEG3-NHS:

-